
Tamoxifen-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamoxifen-d3 is a deuterated form of Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. The deuterium atoms in this compound replace three hydrogen atoms, which can help in tracing the compound in biological systems and studying its pharmacokinetics and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tamoxifen-d3 can be synthesized through a multi-step process involving the introduction of deuterium atoms at specific positions. One common method involves the use of deuterated reagents in the synthesis of Tamoxifen. For example, deuterated lithium aluminum deuteride (LiAlD4) can be used to introduce deuterium atoms during the reduction step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tamoxifen-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of this compound can lead to the formation of deuterated Tamoxifen alcohol.
Substitution: This compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Deuterated lithium aluminum deuteride (LiAlD4) is commonly used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivative of this compound.
Reduction: Deuterated Tamoxifen alcohol.
Substitution: Products with different functional groups replacing the deuterium atoms.
Wissenschaftliche Forschungsanwendungen
Tamoxifen-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studying the metabolism and pharmacokinetics of Tamoxifen.
Biology: Helps in understanding the biological pathways and interactions of Tamoxifen in cells.
Medicine: Used in clinical studies to investigate the efficacy and safety of Tamoxifen in breast cancer treatment.
Industry: Employed in the development of new drugs and therapeutic agents
Wirkmechanismus
Tamoxifen-d3 exerts its effects by binding to the estrogen receptor, preventing the binding of estrogen to the receptor. This inhibition of estrogen-mediated transcription and cell proliferation ultimately leads to the suppression of tumor growth. The molecular targets involved include the estrogen receptor and various signaling pathways such as the PI3K/AKT pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamoxifen: The non-deuterated form of Tamoxifen.
Raloxifene: Another selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer.
Toremifene: A SERM similar to Tamoxifen, used in the treatment of breast cancer .
Uniqueness of Tamoxifen-d3
This compound is unique due to the presence of deuterium atoms, which makes it useful in tracing studies and understanding the pharmacokinetics and metabolism of Tamoxifen. The deuterium atoms provide stability and can help in reducing the rate of metabolic degradation, potentially leading to improved therapeutic efficacy .
Eigenschaften
Molekularformel |
C26H29NO |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i2D3 |
InChI-Schlüssel |
NKANXQFJJICGDU-CMRZAJPCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C)CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=CC=C2)/C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



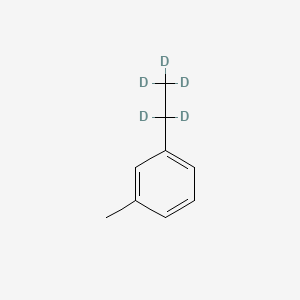
![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)


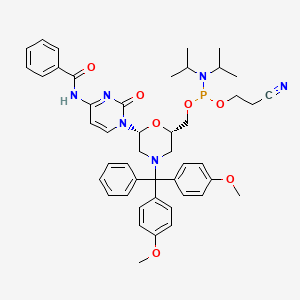
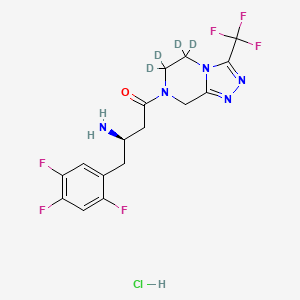

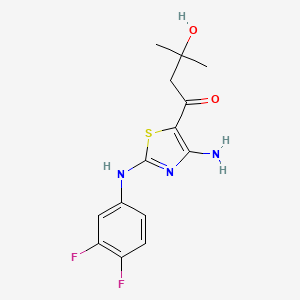
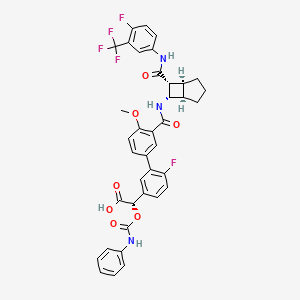
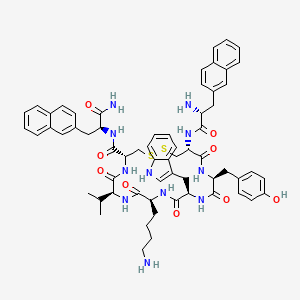
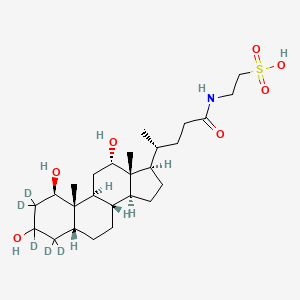
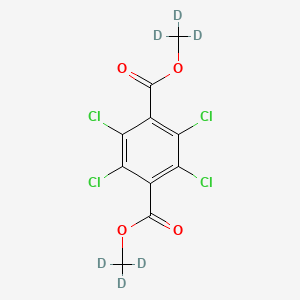
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
